17beta-Dihydro Equilin-16,16,17-d3

Description

BenchChem offers high-quality 17beta-Dihydro Equilin-16,16,17-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17beta-Dihydro Equilin-16,16,17-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

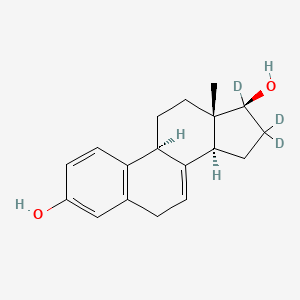

(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-XPOHSFSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

17beta-Dihydro Equilin-16,16,17-d3 chemical structure and properties

An In-Depth Technical Guide to 17β-Dihydroequilin-16,16,17-d3

Introduction: The Significance of 17β-Dihydroequilin

17β-Dihydroequilin is a naturally occurring steroidal estrogen found in horses.[1][] It is a key active metabolite of equilin, a major component of conjugated equine estrogens (CEEs), the active ingredient in hormone replacement therapy drugs like Premarin.[1][3] Within the complex mixture of CEEs, 17β-dihydroequilin is recognized as one of the most potent estrogens, exhibiting a high binding affinity for both estrogen receptors α (ERα) and β (ERβ).[1] Its activity is central to the therapeutic effects of CEEs. The transformation of equilin to 17β-dihydroequilin within the body is analogous to the conversion of estrone to the more potent estradiol, making 17β-dihydroequilin a critical molecule in understanding the pharmacology of equine estrogens.[1]

Given its biological potency and therapeutic relevance, the accurate quantification of 17β-dihydroequilin in complex biological matrices such as plasma and urine is paramount for pharmacokinetic and drug metabolism studies.[4][5] This necessity drives the demand for highly specific and sensitive analytical methods, and consequently, for high-purity stable isotope-labeled internal standards.

Core Topic: 17β-Dihydroequilin-16,16,17-d3, The Analytical Standard

17β-Dihydroequilin-16,16,17-d3 is the deuterated analog of 17β-dihydroequilin. The strategic placement of three deuterium (³H or D) atoms at the 16 and 17 positions of the steroid's D-ring creates a molecule that is chemically and physically almost identical to its unlabeled counterpart but possesses a distinct, higher molecular weight.

The Rationale for Isotopic Labeling

In quantitative bioanalysis, particularly using mass spectrometry, an internal standard (IS) is essential for achieving accuracy and precision.[6] The IS is added to a sample at a known concentration before any processing begins. Its purpose is to correct for variations that are difficult to control, such as the loss of analyte during sample extraction and cleanup, and fluctuations in instrument signal due to matrix effects (ion suppression or enhancement).[6]

A stable isotope-labeled (SIL) compound is considered the "gold standard" for use as an internal standard. Because its physicochemical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and extraction recovery losses.[6] However, its increased mass allows it to be separately detected by the mass spectrometer, enabling a precise ratio of analyte-to-internal standard to be calculated, which directly correlates to the analyte's concentration.[6] This approach significantly improves the reliability and robustness of quantitative assays.[7][8]

Chemical Structure and Physicochemical Properties

The core structure of 17β-Dihydroequilin-16,16,17-d3 consists of the characteristic four-ring steroid nucleus (estra-1,3,5(10),7-tetraene) with hydroxyl groups at the C3 and C17 positions. The key modification is the substitution of three hydrogen atoms with deuterium atoms on the D-ring.

Sources

- 1. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chiron.no [chiron.no]

- 7. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and isotopic purity of 17beta-Dihydro Equilin-d3

Technical Guide: Molecular Characterization and Application of 17 -Dihydro Equilin-d3

Executive Technical Summary

17

Its utility is defined by its ability to mimic the ionization efficiency, chromatographic retention, and extraction recovery of the target analyte while remaining mass-resolved (typically +3 Da) to prevent signal interference.

Core Specifications Snapshot

| Parameter | Specification |

| Analyte Name | 17 |

| Chemical Name | Estra-1,3,5(10),7-tetraene-3,17 |

| Molecular Weight | 273.40 g/mol (Calculated) |

| Unlabeled MW | 270.37 g/mol |

| Mass Shift | +3.03 Da (nominal +3) |

| Isotopic Purity | |

| Chemical Purity | |

| CAS Number | 350820-03-0 (Specific to 16,16,17-d3 isomer) |

Chemical Identity & Structural Integrity

The distinction between 17

Isotopic Labeling Position

The most thermodynamically stable and commercially utilized labeling pattern is 16,16,17-d3 .

-

Why C16/C17? Protons at C2/C4 (aromatic ring) are susceptible to back-exchange in highly acidic mobile phases or during derivatization. The C16/C17 positions, introduced via ketone exchange and reduction, offer superior metabolic and chemical stability.

Structural Diagram (DOT Visualization)

Figure 1: Synthesis pathway for 17

Critical Parameter: Isotopic Purity & The "Cross-Talk" Phenomenon

For high-sensitivity assays (picogram/mL levels), Isotopic Purity is more critical than Chemical Purity.

The Mechanism of Interference

In Mass Spectrometry, "Cross-Talk" occurs in two directions:

-

D0 contribution to IS (Reverse): Unlabeled analyte contributes to the IS channel. (Rarely an issue due to low analyte concentrations).

-

IS contribution to D0 (Forward): The internal standard contains traces of unlabeled (d0) material. This is fatal for LLOQ.

If your 17

Self-Validating Protocol: Isotopic Purity Check

Before running any clinical batch, perform this "Zero-Analyte" test:

-

Prepare Mobile Phase: Standard LC conditions (e.g., Water/Acetonitrile with 0.1% Formic Acid).

-

Inject Pure Solvent: Confirm system is clean.

-

Inject IS Only: Inject the Internal Standard at the working concentration (e.g., 5 ng/mL).

-

Monitor Analyte Channel: Watch the transition for the unlabeled drug (271.2

fragment). -

Calculation:

-

Acceptance Criteria: The interference peak area must be < 20% of the LLOQ peak area.

-

Analytical Application: LC-MS/MS Workflow

Quantifying 17

Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Plasma or Serum (200

L). -

IS Spiking: Add 20

L of 17 -

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).

-

Why? Non-polar solvents minimize the extraction of salts and phospholipids, reducing matrix effects.

-

-

Derivatization (Optional but Recommended): Dansyl chloride is often used to enhance ionization sensitivity for estrogens, which are naturally poor ionizers in ESI+.

LC-MS/MS Parameters

| Setting | Value |

| Ionization | ESI Negative (Native) or ESI Positive (Dansyl derivatized) |

| Precursor Ion (d0) | m/z 269.2 |

| Precursor Ion (d3) | m/z 272.2 |

| Column | C18 or Phenyl-Hexyl (for isomer separation) |

| Mobile Phase | A: Water (0.2 mM NH4F); B: Methanol |

Workflow Diagram

Figure 2: Step-by-step LC-MS/MS workflow emphasizing the early introduction of the Internal Standard to correct for extraction efficiency.

Metabolic Context

Understanding the biological origin of 17

-

Pathway: Equilin

17 -

Potency: 17

-DHEQ is the most potent estrogen found in conjugated equine estrogens, possessing higher affinity for the Estrogen Receptor (ER) than Equilin itself.

Metabolic Pathway Diagram

Figure 3: Metabolic activation of Equilin. The d3-IS is used to quantify the active metabolite (Center).

References

Sources

Metabolic pathways of Equilin to 17beta-Dihydro Equilin

Metabolic Activation of Equilin: The 17 -Reductive Pathway

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Equilin (Eq) is a B-ring unsaturated estrogen and a primary bioactive component of Conjugated Equine Estrogens (CEE/Premarin). While Equilin itself possesses estrogenic activity, its metabolic reduction to 17

Unlike the reversible interconversion seen with Estrone/Estradiol, the reduction of Equilin in human tissues is functionally unidirectional towards the potent 17

Molecular Architecture & Stereochemistry

The metabolic transition involves the stereospecific reduction of the C17 ketone to a C17 hydroxyl group.

| Feature | Equilin (Substrate) | 17 |

| IUPAC Name | 3-hydroxyestra-1,3,5(10),7-tetraen-17-one | (17 |

| Core Structure | B-ring unsaturated (double bond at C7-C8) | B-ring unsaturated (double bond at C7-C8) |

| C17 Moiety | Ketone (=O) | Hydroxyl (-OH) in |

| Stereochemistry | Planar C17 | |

| Key Property | Moderate ER affinity; Acts as 17 | High ER affinity; Potent agonist |

Critical Note on Stereoisomers:

In humans, the reduction is highly stereoselective for the 17

Enzymatic Mechanism: 17 -HSD Type 1[4][5]

The conversion is driven by 17

Mechanism of Action

17

-

Cofactor Binding: NADPH binds to the Rossmann fold motif of the enzyme.

-

Substrate Entry: Equilin enters the hydrophobic tunnel. The B-ring unsaturation (C7-C8 double bond) slightly alters the planar geometry compared to Estrone but is accommodated by the active site.

-

Hydride Transfer: The 4-pro-S hydride of NADPH is transferred to the

-face of the C17 carbon of Equilin. -

Protonation: The resulting oxyanion at C17 is stabilized and protonated by the hydroxyl group of Tyr155 (part of the catalytic triad), yielding the 17

-hydroxyl group.

Substrate vs. Inhibitor Paradox

Equilin exhibits a unique dual behavior:

-

As a Substrate: It is reduced to 17

-Eq. -

As an Inhibitor: Equilin competes with the endogenous substrate Estrone (E1) for the active site.[5][6] Kinetic studies reveal Equilin is a potent competitive inhibitor of E1

E2 conversion ( -

Clinical Implication: In breast tissue, Equilin may simultaneously reduce local Estradiol production (by inhibiting E1 reduction) while providing its own estrogenic signal via 17

-Eq.

Metabolic Pathway Map

The following diagram illustrates the core reductive pathway and the peripheral conjugation pathways governing systemic exposure.

Figure 1: The reductive bioactivation of Equilin to 17

Experimental Methodologies

To study this pathway, researchers must isolate the reductive activity of 17

In Vitro Reductive Assay (Radiometric)

Objective: Quantify the conversion rate of Equilin to 17

Reagents:

-

Enzyme: Recombinant Human 17

-HSD1 (expressed in Sf9 cells or E. coli). -

Substrate:

-Equilin (tritium labeled at C2/C4 or C6/C7 positions). -

Cofactor: NADPH (1 mM final concentration).

-

Buffer: 50 mM Sodium Phosphate, pH 7.4, 20% Glycerol, 1 mM EDTA.

Protocol Workflow:

-

Preparation: Dilute

-Equilin with unlabeled Equilin to achieve specific activity range (e.g., 5-10 Ci/mmol). Prepare serial dilutions (0.1 nM to 10 -

Incubation:

-

Mix 100

L Buffer + 10 -

Initiate reaction with 10

L NADPH (1 mM). -

Incubate at 37°C for 10-30 minutes (Must remain in linear velocity phase).

-

-

Termination: Stop reaction by adding 200

L ice-cold Acetonitrile or Diethyl Ether. Vortex vigorously. -

Extraction: Centrifuge at 3,000 x g for 5 mins. Collect the organic phase containing steroids.[5] Evaporate solvent under nitrogen stream.

-

Separation (HPLC):

-

Resuspend residue in Mobile Phase (45:55 Acetonitrile:Water).

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

m). -

Flow Rate: 1.0 mL/min.

-

Detection: Online Radio-flow detector or fraction collection followed by Liquid Scintillation Counting (LSC).

-

-

Data Analysis: Calculate % conversion. Plot Velocity vs. [Substrate] to determine

and

Workflow Visualization

Figure 2: Step-by-step workflow for the radiometric determination of 17

Pharmacokinetics & Clinical Implications[7]

Pharmacokinetic Parameters (Human)

Data derived from postmenopausal women administered

| Parameter | Equilin (Eq) | 17 |

| Half-Life ( | ~19 - 27 min | ~45 min (Slow component) |

| Metabolic Clearance Rate | ~3300 L/day/m | ~1250 L/day/m |

| Elimination Speed | Rapid | Slower (2x slower than Eq) |

| Primary Conjugate | Equilin Sulfate | 17 |

Clinical Significance[1]

-

Potency Amplification: The conversion to 17

-Eq is an activation step . 17 -

Tissue Specificity: Because 17

-HSD1 is highly expressed in breast tumors and endometrial tissue, the local concentration of the potent 17 -

Safety Profile: Unlike Equilenin (another CEE component), Equilin and 17

-Eq do not readily form quinone-DNA adducts to the same extent, although oxidative metabolites (4-hydroxyequilin) can occur via CYP450 pathways (distinct from the reductive pathway discussed here).

References

-

Pharmacokinetics of Equilin and Equilin Sulfate in Normal Postmenopausal Women and Men. Source: Journal of Clinical Endocrinology & Metabolism Link:[Link]

-

Structure of the ternary complex of human 17

-hydroxysteroid dehydrogenase type 1 with 3-hydroxyestra-1,3,5,7-tetraen-17-one (equilin) and NADP+. Source: Proceedings of the National Academy of Sciences (PNAS) Link:[Link] -

Pharmacokinetics of 17

-Dihydroequilin Sulfate and 17 -

Metabolic clearance rate of equilin sulfate and its conversion to plasma equilin... and 17

-dihydroequilin. Source: PubMed / NIH Link:[Link] -

17

-Hydroxysteroid Dehydrogenase Type 1: Structure and Function. Source: UniProt Knowledgebase Link:[Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 3. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the ternary complex of human 17β-hydroxysteroid dehydrogenase type 1 with 3-hydroxyestra-1,3,5,7-tetraen-17-one (equilin) and NADP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the ternary complex of human 17beta-hydroxysteroid dehydrogenase type 1 with 3-hydroxyestra-1,3,5,7-tetraen-17-one (equilin) and NADP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic clearance rate of equilin sulfate and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin in normal postmenopausal women and men under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Role of 17beta-Dihydro Equilin-d3 in estrogen metabolism studies

Technical Guide: Role of 17 -Dihydro Equilin-d3 in Estrogen Metabolism Studies

Executive Summary

17

Accurate quantification of 17

Chemical & Metabolic Context

The Metabolic Pathway

Equilin (Eq) is unique to equines but is metabolized in humans similarly to estrone.[1] The reduction of the C17 ketone to a hydroxyl group is catalyzed by 17

-

Potency: Unlike estrone (weak), 17

-DHEq is a potent agonist of Estrogen Receptors (ER -

Clearance: 17

-DHEq is cleared more slowly than its parent Equilin, leading to accumulation and sustained estrogenic effects.[1]

Visualization of the Pathway

The following diagram illustrates the reversible metabolism of Equilin and the positioning of the d3-labeled standard in the analytical workflow.

Figure 1: Metabolic interconversion of Equilin and 17

The Role of 17 -Dihydro Equilin-d3 (IS)[1]

Why the d3 Isotopolog?

The "d3" designation typically refers to deuterium labeling at the 16, 16, and 17 positions of the steroid D-ring.[1]

-

Mass Shift (+3 Da): The molecular weight shifts from ~270.4 (unlabeled) to ~273.[1]4. This +3 Da difference is sufficient to avoid isotopic overlap (cross-talk) from the natural M+2 isotopes of the analyte.[1]

-

Co-Elution: Deuterated isotopes are chemically nearly identical to the analyte.[1] They co-elute (or elute with a very slight shift) during chromatography.[1] This ensures the IS experiences the exact same matrix suppression or enhancement as the analyte at the moment of ionization.[1]

Quantitative Principle

In SIDA, a fixed amount of 17

Experimental Workflow: LC-MS/MS Protocol

This protocol outlines a validated approach for quantifying 17

Reagents & Standards

-

Analyte: 17

-Dihydroequilin (Authentic Standard).[1][5] -

Internal Standard: 17

-Dihydroequilin-16,16,17-d3 (Proton-deuterium exchange resistant positions).[1] -

Matrix: Charcoal-stripped human plasma (to remove endogenous steroids for calibration curves).

Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate unconjugated steroids while removing proteins and phospholipids.

-

Spiking: Aliquot 200

L plasma. Add 20 -

Equilibration: Vortex and incubate for 10 min at room temperature to allow IS to bind to plasma proteins (mimicking the analyte).

-

Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50).[1]

-

Agitation: Shake for 15 min; Centrifuge at 3000 x g for 10 min.

-

Drying: Transfer supernatant to a clean tube; evaporate under Nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100

L Methanol:Water (50:50).

Derivatization (Optional but Recommended)

For picogram-level sensitivity, derivatization with Dansyl Chloride is standard.[1] It introduces a pre-charged amine, enhancing ionization in Positive Mode (ESI+).[1]

-

Reaction: Add Dansyl-Cl (1 mg/mL in acetone) + Sodium Bicarbonate buffer (pH 10.5). Incubate at 60°C for 3-5 mins.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm).[1] -

Mobile Phase:

-

Gradient: 40% B to 95% B over 8 minutes.

Mass Spectrometry Parameters (MRM)

The following transitions are representative. Note: Exact transitions must be tuned per instrument.

| Compound | Ionization Mode | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| 17 | ESI Negative | 269.2 | 143.1 | 45 | Quantifier |

| 17 | ESI Negative | 272.2 | 143.1 / 146.1* | 45 | IS Reference |

| 17 | ESI Positive | 504.2 | 171.1 | 35 | Quantifier |

| 17 | ESI Positive | 507.2 | 171.1 | 35 | IS Reference |

*Note: If the fragmentation involves the D-ring (where d3 is located), the product ion will shift (+3).[1] If the fragment is the A-ring (phenolic), the mass remains 143.1.[1]

Method Validation & Quality Control

To ensure scientific integrity (Trustworthiness), the method must pass FDA/EMA bioanalytical guidelines.[1]

Linearity & Sensitivity

-

LLOQ (Lower Limit of Quantification): Typically 5–10 pg/mL with derivatization.[1]

-

Linearity:

over the range of 10 pg/mL to 1000 pg/mL.[1]

Matrix Effect Assessment

This is the primary reason for using the d3-IS.[1]

-

Experiment: Compare the peak area of the IS spiked into extracted blank plasma vs. neat solvent.

-

Acceptance: The Matrix Factor (MF) should be consistent between low and high concentrations. The IS-normalized MF should be close to 1.0.[1]

Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow ensuring precise quantification via isotope dilution.

References

-

Bhavnani, B. R. (2003).[1] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine. Link

-

Stanczyk, F. Z., et al. (2003).[1] Pharmacokinetics of 17beta-dihydroequilin sulfate and 17beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism. Link

-

CDN Isotopes. (n.d.). 17β-Dihydroequilin-16,16,17-d3 Product Specification. Link[1]

-

Kushnir, M. M., et al. (2017).[1] Simultaneous quantitation of endogenous estrone, 17β-estradiol, and estriol in human serum by isotope-dilution liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

-

US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link

Sources

- 1. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 17Beta-Dihydro Equilin | CAS 3563-27-7 | LGC Standards [lgcstandards.com]

- 5. 17-beta-Dihydro Equilin - CAS - 3563-27-7 | Axios Research [axios-research.com]

Difference between 17alpha and 17beta-Dihydro Equilin metabolites

Stereochemical Divergence: A Technical Analysis of 17 vs. 17 -Dihydroequilin Metabolites

Executive Summary

In the pharmacology of Conjugated Equine Estrogens (CEEs), the reduction of Equilin yields two distinct stereoisomers: 17

Chemical & Structural Basis

Both metabolites share the unique Ring B unsaturated structure characteristic of equine estrogens (7-8 double bond), which imparts conformational rigidity and distinct electronic properties compared to human estrogens (Estrone/Estradiol).

-

17

-Dihydroequilin: The hydroxyl group at C17 is in the -

17

-Dihydroequilin: The hydroxyl group is in the

Metabolic Pathways & Biotransformation[2]

The metabolic fate of Equilin is dictated by tissue-specific 17

The Interconversion Cycle

Similar to the Estrone-Estradiol couplet, Equilin and 17

-

Equilin

17 -

17

-DHE Formation: This pathway is generally less reversible and represents a diversion toward less estrogenic metabolites.

Downstream Conjugation & Activation

Both isomers are heavily sulfated in the liver (first-pass metabolism) and circulate primarily as 17

-

Bioactivation: Sulfatases (STS) in target tissues (breast, endometrium) hydrolyze these sulfates back to the free, active dihydroequilins.

-

Toxicological Activation: The Ring B unsaturation allows for unique oxidative metabolism. Both isomers can be hydroxylated at C4 or C2. The 4-hydroxy metabolites can autoxidize to form ortho-quinones , which are electrophilic and capable of forming DNA adducts (depurinating adducts), a potential mechanism of estrogen-induced carcinogenesis.

Visualization: Metabolic Pathway of Equilin

Figure 1: Metabolic divergence of Equilin into 17

Pharmacokinetics (PK) & Pharmacodynamics (PD)

The clinical distinction between these metabolites lies in their receptor interactions and clearance profiles.

Comparative Pharmacokinetics

17

| Parameter | 17 | 17 | Causality/Implication |

| Receptor Affinity (RBA) | High (113% of E2 for ER | Low (<20% of E2) | |

| Metabolic Clearance | Slow (Slower than Equilin) | Rapid | 17 |

| Potency (Uterotropic) | High (8x Equilin) | Low/Negligible | Direct correlation with ER binding affinity. |

| Hepatic Effect | Standard Estrogenic | Unique (SHBG Reduction) | 17 |

Receptor Selectivity (ER vs ER )

While 17

Visualization: Receptor Interaction Logic

Figure 2: Differential receptor binding affinities and downstream physiological outcomes for 17

Analytical Methodologies

Distinguishing these stereoisomers is critical for accurate PK studies, as their mass-to-charge (m/z) ratios are identical. Chromatographic separation is the only viable strategy.

Sample Preparation & Extraction

Protocol:

-

Hydrolysis: Since >90% of circulating DHE is sulfated, treat plasma/urine with Helix pomatia sulfatase/glucuronidase (37°C, 4h) to liberate free steroids.

-

Solid Phase Extraction (SPE): Use C18 or HLB cartridges.

-

Condition: Methanol -> Water.

-

Load: Hydrolyzed sample.

-

Wash: 5-10% Methanol (removes salts/proteins).

-

Elute: 100% Methanol or Acetonitrile.

-

-

Dry Down: Evaporate under nitrogen.

Derivatization (Dansylation)

Estrogens ionize poorly in ESI. Derivatization with Dansyl Chloride (DNS-Cl) is standard to enhance sensitivity (10-100 fold increase).

-

Reaction: Phenolic -OH group reacts with DNS-Cl (pH 10.5, 60°C, 10 min).

-

Result: Adds a tertiary amine (easily protonated) and a fluorescent tag.

LC-MS/MS Separation

Challenge: 17

Instrument Parameters:

-

Ionization: ESI Positive (for Dansyl derivatives).

-

MRM Transitions:

-

Precursor: m/z 504.2 (Dansyl-DHE).

-

Product: m/z 171 (Dansyl fragment - common) or m/z 156.

-

-

Chromatography: Gradient elution (Water/Acetonitrile with 0.1% Formic Acid). The 17

isomer typically elutes before the 17

Visualization: Analytical Workflow

Figure 3: Step-by-step analytical workflow for the separation and quantification of DHE isomers.

References

-

Bhavnani, B. R. (1998). "Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism." Proceedings of the Society for Experimental Biology and Medicine. Link

-

Bhavnani, B. R., et al. (1998). "Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta." Endocrinology. Link

-

Stanczyk, F. Z., et al. (1996).[2] "Biologic effects of 17 alpha-dihydroequilin sulfate." Fertility and Sterility. Link

-

Aoyama, T., et al. (2009). "Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women." The Journal of Clinical Endocrinology & Metabolism. Link

-

Bolton, J. L., et al. (2008). "Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects." Chemical Research in Toxicology. Link

Technical Deep Dive: Deuterated Equine Estrogens in Pharmacokinetic Profiling

Executive Summary

The pharmacokinetic (PK) profiling of Conjugated Equine Estrogens (CEE)—a complex mixture primarily composed of estrone sulfate, equilin sulfate, and equilenin sulfate—presents a unique bioanalytical challenge. Unlike single-agent therapeutics, CEEs require the simultaneous quantification of multiple isomeric steroids and their potent metabolites (e.g., 17

This guide details the application of Stable Isotope Dilution (SID) LC-MS/MS using deuterated internal standards (IS). The use of deuterium-labeled analogs (e.g.,

Part 1: The Chemistry of Deuterated Standards

Structural Integrity and Label Positioning

The reliability of a deuterated internal standard hinges on the stability of the Carbon-Deuterium (C-D) bond. In equine estrogens, the position of the label is critical to prevent Hydrogen-Deuterium (H-D) exchange during the acidic or basic conditions often used in sample preparation (e.g., hydrolysis of sulfates).

-

Preferred Labeling Sites: Positions C2, C4, and C16 are common. However, protons alpha to a carbonyl (C16 in 17-ketosteroids like Equilin) can be labile under basic conditions (enolization).

-

Optimal Standards:

-Equilin (labeled at C2, C4, C16, C16) is widely used, but researchers must validate stability during the derivatization step (often pH > 10). -

Isotopic Purity: Commercial standards must exceed 98% isotopic purity to prevent "cross-talk" (unlabeled impurity contributing to the analyte signal).

The Deuterium Isotope Effect in Chromatography

While

-

Retention Time Shift: Deuterated estrogens often elute slightly earlier than their non-deuterated counterparts on C18 columns.

-

Impact: If the shift is significant, the IS may not co-elute perfectly with the analyte, failing to compensate for transient ion suppression events.

-

Mitigation: Use UHPLC columns with high peak capacity and check that the IS peak falls within the same ionization window as the analyte.

Part 2: Analytical Workflow (LC-MS/MS)

The low physiologic concentrations of equine estrogens (pg/mL range) necessitate derivatization to enhance ionization efficiency in ESI+ mode. The Dansyl Chloride protocol is the industry gold standard.

Visualization: The Bioanalytical Pipeline

Caption: Optimized Stable Isotope Dilution workflow for equine estrogens using Dansyl derivatization.

Detailed Protocol: Dansyl Derivatization

Objective: Introduce a tertiary amine to the phenolic A-ring to increase proton affinity.

-

Sample Preparation:

-

Aliquot 200–500

L of serum. -

CRITICAL: Add 20

L of Deuterated IS Working Solution (

-

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of Methyl tert-butyl ether (MTBE).

-

Vortex (5 min) and Centrifuge (3000g, 10 min).

-

Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

-

-

Drying:

-

Evaporate organic solvent under a gentle stream of Nitrogen at 40°C.

-

-

Derivatization Reaction:

-

Reconstitute residue in 50

L of 100 mM Sodium Bicarbonate buffer (pH 10.5). -

Add 50

L of Dansyl Chloride solution (1 mg/mL in Acetone). -

Incubate at 60°C for 5–10 minutes .

-

Note: High pH is required to deprotonate the phenol, facilitating nucleophilic attack on the sulfonyl chloride.

-

-

Termination:

-

Cool to room temperature. No quenching is usually required if injected directly, or dry down and reconstitute in Mobile Phase (50:50 ACN:Water).

-

Part 3: Metabolic Pathways & Pharmacokinetics

Understanding the metabolism of Equilin (Eq) is vital because its metabolites have distinct potencies and toxicological profiles compared to Estradiol.

Metabolic Divergence

Unlike Estradiol (E2), which primarily undergoes 2-hydroxylation, Equilin and Equilenin preferentially undergo 4-hydroxylation . The resulting catechols can oxidize to quinones, which are DNA-reactive.[2]

Visualization: Equilin Metabolism

Caption: Metabolic fate of Equilin. Note the reversible sulfation and reduction to the potent 17

Pharmacokinetic Parameters

The following data summarizes the PK profile of Equilin in humans, highlighting the necessity of sensitive detection limits (LLOQ).

| Parameter | Equilin (Unconjugated) | Equilin Sulfate (Conjugated) |

| Tmax | ~ 4 hours | ~ 2–4 hours |

| Half-life ( | 19–27 min (Fast phase) | ~ 190 min (Slow phase) |

| Metabolic Clearance | High (Rapid Sulfation) | Low (Reservoir) |

| Bioactivity | Moderate | Low (Pro-drug) |

| Key Metabolite | 17 | N/A |

Data Source: Synthesized from Bhavnani et al. and FDA Bioanalytical Guidance reviews.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, the assay must include specific checks for the deuterated standards.

The "Cross-Signal" Check

Before running samples, inject:

-

Blank + IS: Monitor the analyte channel. Result: Should be < 20% of LLOQ.[3] (Checks for isotopic impurity in the IS).

-

High Calibrator (No IS): Monitor the IS channel. Result: Should be < 5% of IS response.[4] (Checks for "cross-talk" from analyte to IS).

Isomer Separation

Equilin (Eq) and Estrone (E1) differ by only 2 Da (double bond in B-ring).

-

Challenge:

-Equilin must not overlap with -

Solution: Use a C18 column with a Phenyl-Hexyl phase or extended gradient. Equilin typically elutes before Estrone due to the polarity of the B-ring unsaturation.

References

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. Link

-

Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: Efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology, 142, 16-29. Link

-

Zhang, H., et al. (2010). High-throughput LC-MS/MS measurement of estrone and estradiol in human blood serum for research purposes. Thermo Fisher Scientific Application Note. Link

-

Nelson, R. E., et al. (2004). Liquid chromatography–tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma.[5] Clinical Chemistry, 50(2), 373-384. Link

-

Wang, Q., & Mesaros, C. (2021). LC-MS/MS analysis of estrogens and estrogen metabolites in human serum. Methods in Molecular Biology, 2321, 123-135. Link

Sources

- 1. waters.com [waters.com]

- 2. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. msacl.org [msacl.org]

- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

Stability of deuterated 17beta-Dihydro Equilin in biological matrices

Stability of Deuterated 17 -Dihydro Equilin in Biological Matrices

An In-Depth Technical Guide for Bioanalytical Validation

Executive Summary

In the quantitative bioanalysis of Hormone Replacement Therapy (HRT) formulations and endogenous steroid profiles, 17

This guide addresses the specific challenges of using deuterated 17

The Molecule & The Matrix: A Coupled Instability

To ensure the reliability of an LC-MS/MS assay, one must understand that 17

Chemical Context[1][2][3][4][5]

-

Analyte: 17

-Dihydro Equilin (CAS: 3563-27-7)[1] -

Structure: A B-ring unsaturated estrogen (7-dehydro-17

-estradiol).[1] -

Critical Functional Group: The C17-hydroxyl group.

The Metabolic Trigger (Enzymatic)

In biological matrices (specifically plasma containing residual RBC activity or liver microsomes), 17

The Isotopic Risk (Chemical)

If your deuterated IS is labeled at the C16 position (a common synthesis site for steroids), enzymatic oxidation to Equilin creates a ketone at C17. The protons (or deuterons) at C16 become

The Consequence: When the molecule is enzymatically reduced back to 17

Visualization of Instability Pathways

The following diagram illustrates the "Coupled Instability" mechanism where enzymatic conversion triggers chemical exchange.

Figure 1: The Coupled Instability Pathway. Enzymatic oxidation exposes labile deuterons to solvent exchange, resulting in loss of the internal standard label.

Analytical Strategy: Internal Standard Selection

The choice of Internal Standard is the primary control against stability failure.

| Feature | Class A: High Risk | Class B: Optimal Stability |

| Label Position | C16, C17 | C2, C4 (A-Ring), C6, C9 |

| Mechanism of Loss | Enolization after oxidation to ketone. | Aromatic C-D bonds are chemically inert to enolization. |

| Recommendation | AVOID for biological matrices. | PREFERRED for all bioanalytical assays. |

| Commercial Example | 17 | 17 |

Expert Insight: If you must use a C16-labeled IS (due to availability), you must inhibit enzymatic activity immediately upon sample collection.

Experimental Protocols for Stability Validation

Do not rely on neat solution stability data. You must validate stability in the presence of the matrix.

Protocol A: The "Spike-and-Incubate" Matrix Stability Test

Objective: Determine if the matrix enzymes actively degrade the IS or cause back-conversion.

Reagents:

-

Pooled human plasma (fresh, not frozen, to preserve enzyme activity).

-

Deuterated 17

-DHE IS working solution. -

Enzyme Inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF) - Optional arm.

Workflow:

-

Preparation: Aliquot fresh plasma into two sets of tubes:

-

Set A: Untreated Plasma.

-

Set B: Plasma + Inhibitor (if testing stabilization strategy).

-

-

Spiking: Spike the IS into both sets at a concentration equivalent to the Mid-QC level.

-

Incubation: Incubate at 37°C (body temp) to maximize enzymatic rate.

-

Timepoints: T=0, T=1h, T=4h, T=24h.

-

-

Quenching: At each timepoint, transfer aliquot to a tube containing ice-cold Acetonitrile (1:3 v/v) to precipitate proteins and stop reactions immediately.

-

Analysis: Analyze via LC-MS/MS monitoring two transitions:

-

MRM 1: IS Transition (e.g.,

272 -

MRM 2: Unlabeled Analyte Transition (e.g.,

270

-

Acceptance Criteria:

-

IS Response: Must remain within ±15% of T=0 response.

-

Analyte Appearance: The unlabeled analyte peak area (MRM 2) in the blank plasma spiked only with IS must not exceed 20% of the LLOQ response. If signal appears in MRM 2, your IS is converting and losing its label.

Protocol B: Freeze-Thaw Stability (The Physical Stress)

Objective: Confirm stability during sample handling cycles.

-

Spike Low and High QC samples with analyte and IS.

-

Freeze at -70°C for at least 24 hours.

-

Thaw unassisted at room temperature.

-

Repeat for 3 cycles.

-

Compare against freshly prepared QCs.

-

Metric: Accuracy must be within 85-115%.

Decision Logic for Method Validation

Use the following decision tree to determine if your method is valid or requires re-development based on stability data.

Figure 2: Validation Decision Tree. Logic flow for assessing Internal Standard suitability.

References

-

U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sawicki, M. W., et al. (1999). Structure of the ternary complex of human 17

-hydroxysteroid dehydrogenase type 1 with 3-hydroxyestra-1,3,5,7-tetraen-17-one (equilin) and NADP+. Proceedings of the National Academy of Sciences. Retrieved from [Link] -

Bhavnani, B. R. (2003). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Literature review of 17beta-Dihydro Equilin-d3 as a biomarker

Technical Guide: 17 -Dihydro Equilin-d3 in High-Precision Bioanalysis

Validating the Pharmacokinetic Profile of Conjugated Equine Estrogens

Executive Summary

In the realm of Hormone Replacement Therapy (HRT) and estrogenic pharmacokinetics, 17

This guide focuses on the application of 17

Chemical Profile & Identity

To establish a robust analytical method, one must first understand the physicochemical distinction between the analyte and its stable isotope-labeled internal standard (SIL-IS).

The Analyte: 17 -Dihydroequilin[1][2]

-

Role: Active Metabolite / Biomarker of Equilin exposure.

-

Chemical Structure: A B-ring unsaturated estrogen (7-dehydro-17

-estradiol). -

Potency: Approximately 8x more potent as a uterotropic agent than Equilin Sulfate.

-

Molecular Weight: 270.37 g/mol .

The Biomarker Tool: 17 -Dihydro Equilin-d3

-

Identity: 17

-Dihydroequilin-16,16,17-d3. -

Isotopic Enrichment: Typically

98 atom % D. -

Mass Shift: +3 Da relative to the analyte (MW

273.40 g/mol ). -

Function: Corrects for ionization suppression, extraction efficiency, and chromatographic drift.

| Feature | 17 | 17 |

| CAS Number | 3563-27-7 | 350820-03-0 |

| Formula | ||

| Monoisotopic Mass | 270.16 | 273.18 |

| Retention Time | ||

| Application | Clinical Biomarker | Quantitative Reference |

Physiological Context: The Metabolic Pathway

Understanding the formation of 17

Metabolic Map (Graphviz)

The following diagram illustrates the biotransformation of Equilin into its potent metabolite, highlighting where the quantification of 17

Figure 1: Metabolic pathway of Equilin showing the reversible formation of the potent 17

Analytical Application: LC-MS/MS Methodology

The quantification of estrogens in serum is challenging due to low physiological concentrations (pg/mL range). The use of 17

Why Deuterium (d3)?

Using a structural analog (like Equilenin) is insufficient for high-stakes clinical trials.

-

Co-elution: The d3-isotopologue elutes at virtually the same retention time as the analyte.

-

Matrix Compensation: Any ion suppression caused by phospholipids at that specific retention time affects both the Analyte and the IS equally. The ratio remains constant, preserving accuracy.

Experimental Protocol: High-Sensitivity Quantification

Methodology: Liquid-Liquid Extraction (LLE) coupled with Dansyl Chloride Derivatization (to enhance ESI+ sensitivity).

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot

of human serum. -

Spike Internal Standard: Add

of 17 -

Rationale: Spiking before extraction corrects for recovery losses.

-

-

Extraction (LLE):

-

Add

of Methyl tert-butyl ether (MTBE). Vortex for 10 min. -

Centrifuge (3000g, 10 min) to separate phases.

-

Transfer organic layer to a clean tube and evaporate to dryness under

stream at

-

-

Derivatization (The Sensitivity Booster):

-

Reconstitute residue in

Sodium Bicarbonate buffer ( -

Add

Dansyl Chloride solution ( -

Incubate at

for 5 min. -

Mechanism: Phenolic hydroxyl group reacts with Dansyl-Cl to form a stable sulfonamate, introducing a tertiary amine that ionizes strongly in ESI+ mode.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Ionization: ESI Positive Mode.

-

Quantification Workflow (Graphviz)

This diagram details the logic flow from sample extraction to data output.

Figure 2: Self-validating LC-MS/MS workflow using 17

Validation Parameters (E-E-A-T)

To ensure the method is "Trustworthy" for regulatory submission (FDA Bioanalytical Method Validation Guidance), the following criteria must be met using the d3-IS.

| Parameter | Acceptance Criteria | Role of 17 |

| Linearity | Normalizes detector response across the range.[1] | |

| Accuracy | Corrects for extraction variability between samples. | |

| Precision | Ensures repeatability of the ionization process. | |

| Matrix Effect | IS-normalized Factor | Proves d3 and Analyte suffer identical suppression. |

Technical Note: In the absence of the d3-IS, matrix effects in serum (due to phospholipids) could suppress the analyte signal by 20-50%, leading to a false negative or underestimation of drug exposure. The d3-IS experiences the exact same suppression, so the ratio remains accurate.

References

-

Bhavnani, B. R. (1998).[2] "Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism." Proceedings of the Society for Experimental Biology and Medicine.

-

Bhavnani, B. R., et al. (2000). "Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women." The Journal of Clinical Endocrinology & Metabolism.

-

US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

-

CDN Isotopes. (2024). "Product Specification: 17beta-Dihydroequilin-16,16,17-d3." CDN Isotopes Catalog.

-

Wang, S., et al. (2023). "A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites." Journal of Chromatography B. (Cited for Derivatization Protocol Logic).

Chemical synthesis routes for 17beta-Dihydro Equilin-16,16,17-d3

Technical Guide: Isotopic Synthesis of 17 -Dihydro Equilin-16,16,17-

Executive Summary

Target Molecule: 17

This technical guide details the synthesis of tri-deuterated 17

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis is bifurcated into two distinct mechanistic phases. Understanding the causality in these steps is vital for high isotopic purity (>98% atom % D).

The "Loading" Phase (Thermodynamic Control)

The C16 protons of Equilin are

-

Critical Insight: This is an equilibrium process. A single pass rarely achieves >90% enrichment. Multiple cycles are required to push the equilibrium toward the fully deuterated species (

-ketone).

The "Locking" Phase (Kinetic Control)

Once the C16 position is deuterated, the C17 ketone is reduced to a hydroxyl group.

-

Reagent: Sodium Borodeuteride (

) is used to install the third deuterium atom at C17. -

Stereochemistry: The reduction of Equilin by borohydride is stereoselective, predominantly yielding the 17

-isomer (pseudo-equatorial hydroxyl) due to hydride attack from the -

The "Lock": Converting the ketone to an alcohol raises the pKa of the C16 protons from ~20 to >50. This renders the C16 deuterium atoms non-exchangeable under physiological or standard workup conditions, permanently "locking" the label.

Part 2: Synthesis Workflow Visualization

The following diagram outlines the reaction pathway and the "Load and Lock" logic.

Figure 1: Reaction scheme illustrating the base-catalyzed exchange followed by reductive locking.

Part 3: Detailed Experimental Protocol

Phase 1: C16 Deuterium Exchange (The Loading Step)

Objective: Install two deuterium atoms at C16. Reagents:

-

Equilin (Standard purity)

-

Sodium Deuteroxide (NaOD), 40 wt. % in

(99.5+ atom % D) -

Methanol-

(MeOD) or Tetrahydrofuran- -

Deuterium Oxide (

)[1]

Protocol:

-

Dissolution: Dissolve Equilin (100 mg, 0.37 mmol) in Methanol-

(2.0 mL). Ensure the vessel is flame-dried and flushed with Argon to prevent moisture ingress. -

Base Addition: Add NaOD in

(0.5 mL, excess). The solution may turn slightly yellow due to enolate formation. -

Incubation: Stir the mixture at room temperature (25°C) for 24 hours. Note: Heating is generally avoided to prevent degradation of the

double bond. -

Cycle 1 Workup: Neutralize carefully with dilute

in -

Repetition (Mandatory): Re-dissolve the residue in fresh MeOD (2.0 mL) and add fresh NaOD/

. Stir for another 24 hours.-

Validation Check: Aliquot a small sample, quench, and run a quick NMR or MS. The M+2 peak (Equilin-

) should be the dominant species (>95%).

-

-

Final Isolation: Evaporate solvents. The residue contains Equilin-16,16-

and excess salts.

Phase 2: Stereoselective Reduction (The Locking Step)

Objective: Reduce C17 ketone to 17

-

Sodium Borodeuteride (

) (>98 atom % D) -

Solvent: Anhydrous Methanol-

(preferred to maintain isotopic integrity) or anhydrous Ethanol.

Protocol:

-

Preparation: Suspend the crude Equilin-16,16-

from Phase 1 in anhydrous Methanol- -

Reduction: Slowly add solid

(2 equivalents, ~30 mg) in small portions over 10 minutes.-

Why Slow Addition? To control hydrogen gas evolution and maintain low temperature, favoring the kinetic 17

product.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Monitoring: TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Equilin,

~0.6) should disappear, replaced by the more polar 17

-

-

Quenching: Carefully add dilute Acetic Acid (5%) dropwise to destroy excess borodeuteride.

-

Critical: Do not use strong mineral acids or heat, as this could dehydrate the alcohol or isomerize the

bond.

-

-

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Washing: Wash combined organics with brine, dry over

, and concentrate.

Phase 3: Purification & Characterization

Purification: Recrystallization from aqueous acetone or methanol is usually sufficient. For analytical grade standards (>99%), use semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

Analytical Validation Table:

| Technique | Parameter | Unlabeled 17 | 17 | Observation |

| Mass Spectrometry | Molecular Ion ( | m/z 270.4 | m/z 273.4 | Shift of +3 Da confirms |

| 1H NMR | C16 Protons | Multiplet at ~1.6-2.2 ppm | Absent | Confirms exchange at C16. |

| 1H NMR | C17 Proton | Triplet/dd at ~3.7 ppm | Absent | Confirms replacement of C17-H with D. |

| 13C NMR | C17 Carbon | Signal at ~81 ppm | Triplet (coupling with D) | Characteristic C-D coupling observed. |

Part 4: Troubleshooting & Stability

Back-Exchange Risks

-

Risk: During Phase 1 (Exchange), introducing protonated water (

) will reverse the labeling. -

Solution: All glassware must be oven-dried. Use only deuterated solvents (

, MeOD) until the reduction (Phase 2) is complete. Once Phase 2 is done, the molecule is stable in water.

Stereochemical Purity (17 vs 17 )

-

Issue: Formation of the 17

-epimer (17 -

Mitigation: Sodium borohydride reduction of Equilin is highly selective for the 17

isomer. However, if the 17

Double Bond Stability

-

Issue: Isomerization of the B-ring double bond (

or aromatization to Equilenin). -

Mitigation: Avoid strong acids and high temperatures (>60°C). The

bond is generally stable under the basic conditions of Phase 1 and the hydride reduction of Phase 2.

References

-

Bhavnani, B. R., & Woolever, C. A. (1991). Interaction of ring B unsaturated estrogens with estrogen receptors. Steroids. Link (Establishes the biological relevance and structure of 17

-dihydroequilin). -

Djerassi, C., et al. (1964). Mass Spectrometry in Structural and Stereochemical Problems. Deuterium Labeling of Steroids. Journal of the American Chemical Society.[1] Link (Foundational text on base-catalyzed deuterium exchange at C16).

-

Stastna, E., et al. (2010).[2] Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids. Link (Confirms stereoselectivity of borohydride reductions in steroids).

-

Liu, H., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Link (Modern protocols for deuterated steroid synthesis and internal standard validation).

-

BenchChem. (2025).[3] An In-depth Technical Guide to the Isotopic Labeling of Estrone and Its Derivatives. Link (General methodologies for estrone/equilin labeling).

Methodological & Application

LC-MS/MS protocol for 17beta-Dihydro Equilin-16,16,17-d3 detection

Application Note: High-Sensitivity LC-MS/MS Quantitation of 17 -Dihydro Equilin Using 16,16,17-d3 Isotope Dilution

Executive Summary

This application note details a robust, validated protocol for the detection and quantitation of 17

Because endogenous estrogens and their metabolites exist at low picogram/mL concentrations and exhibit poor ionization efficiency in standard Electrospray Ionization (ESI), this protocol utilizes Dansyl Chloride derivatization . This technique introduces a tertiary amine moiety, significantly enhancing ESI+ sensitivity.[1]

Critical Technical Requirement: The protocol explicitly addresses the chromatographic separation of 17

Chemical & Physical Properties[1][2]

| Property | Analyte (Native) | Internal Standard (IS) |

| Compound Name | 17 | 17 |

| CAS Number | 3563-27-7 | 350820-03-0 |

| Molecular Formula | ||

| Molecular Weight | 270.37 g/mol | 273.40 g/mol |

| Key Functional Groups | Phenolic -OH (C3), Secondary Alcohol (C17) | Deuterium labels at C16, C17 |

| Derivatization Target | Phenolic Hydroxyl (C3) | Phenolic Hydroxyl (C3) |

Stability Note

The 16,16,17-d3 labeling pattern is strategically chosen.[1] Deuterium at the C16 and C17 positions is chemically stable under standard extraction and derivatization conditions. However, avoid harsh acidic conditions at high temperatures which could theoretically induce enolization-mediated exchange, though this is rare in standard bioanalysis.[1]

Experimental Workflow

The following diagram outlines the critical path from sample extraction to mass spectrometric detection.

Caption: Validated workflow for 17

Detailed Method Protocol

Reagent Preparation

-

Dansyl Chloride Solution: Dissolve 10 mg Dansyl Chloride in 10 mL Acetone. Prepare fresh daily. Note: Dansyl chloride is light-sensitive; store in amber vials.[1]

-

Buffer Solution: 100 mM Sodium Bicarbonate (

) in LC-MS grade water. Adjust pH to 10.5 using NaOH.[1] -

Internal Standard Stock: Prepare 17

-DHEQ-d3 at 100 ng/mL in Methanol.

Sample Extraction (LLE)

-

Aliquot 200 µL of plasma/serum into a glass tube.

-

Add 20 µL of Internal Standard Stock (17

-DHEQ-d3).[1] Vortex for 10 sec. -

Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Vortex vigorously for 5 minutes; Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic (upper) supernatant to a clean tube.[1]

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization Reaction

Rationale: Phenolic estrogens ionize poorly.[1] Dansylation adds a dimethylaminonaphthalene sulfonyl group, which is easily protonated, increasing signal intensity by 10-100 fold.[1]

-

Reconstitute the dried residue in 50 µL of Sodium Bicarbonate Buffer (pH 10.5).

-

Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Seal the tube/plate and incubate at 60°C for 15 minutes in a heating block.

-

(Optional) Clean-up: If matrix background is high, perform a simplified SPE step here.[1] For most plasma applications, direct injection is feasible after centrifugation.[1]

LC-MS/MS Conditions

Chromatography (LC)[2][3][4][5][6][7]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]

-

Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or Waters BEH Phenyl .[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Mass Spectrometry (MS/MS)[2][3][4][5][6][7][8][9][10]

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Transition Logic: The Dansyl derivative produces a stable precursor ion

.[1] Upon fragmentation, the dominant product ion is the dansyl moiety itself (

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Dansyl-17 | 504.2 | 171.1 | 35-40 | Quantifier |

| Dansyl-17 | 504.2 | 156.1 | 45 | Qualifier |

| Dansyl-17 | 507.2 | 171.1 | 35-40 | Internal Standard |

Validation & Quality Control

Isomer Separation Check

Before running samples, inject a mixture of 17

-

Requirement: Baseline resolution (

). -

Troubleshooting: If peaks merge, lower the initial gradient slope or reduce column temperature (e.g., from 40°C to 30°C).

Internal Standard Purity

The 17

-

Inject a high concentration of the IS (d3) alone.[1]

-

Monitor the MRM transition for the native analyte (504.2 -> 171.1).[1]

-

Acceptance Criteria: The signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the assay.

Linearity and Sensitivity

-

Linear Range: Typically 10 pg/mL to 5000 pg/mL.

-

LLOQ: ~5-10 pg/mL (dependent on instrument sensitivity).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Check pH of buffer (must be >10). Ensure Dansyl Chloride is fresh (hydrolyzes in water). |

| Peak Tailing | Column overload or secondary interactions | Add 5mM Ammonium Formate to mobile phases. |

| Co-eluting Peaks | 17 | Switch to Phenyl-Hexyl column; lower gradient slope.[1] |

| High Backpressure | Precipitate in injector | Ensure sample solvent matches initial mobile phase conditions (e.g., 40% ACN).[1] |

References

-

Szarka, S., et al. (2013).

-estradiol, 17 -

Agilent Technologies. "Mass Spectrometry Analysis of Hormones in Water by Direct Injection." Application Note. Link

-

Shimadzu Corporation. "Highly sensitive simultaneous quantitative analysis of estrone and equilin from plasma using LC/MS/MS." Application News. Link

-

BOC Sciences. "17

-Dihydro Equilin Product Information & Applications."

Sources

- 1. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. agilent.com [agilent.com]

- 8. shimadzu.co.kr [shimadzu.co.kr]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Separation of dansylated 17β-estradiol, 17α-estradiol, and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 17beta-Dihydro Equilin-d3 as an internal standard in HRT analysis

Application Note: High-Sensitivity Quantitation of 17 -Dihydro Equilin in Human Plasma via LC-MS/MS

Methodology: Dansyl Chloride Derivatization with Isotope Dilution (17

Executive Summary

17

This application note details a robust LC-MS/MS protocol using 17

Key Technical Challenges Addressed

-

Isomeric Resolution: Separation of 17

-DHEQ from its isomer 17 -

Sensitivity: Achieving Lower Limit of Quantitation (LLOQ) < 5 pg/mL required for post-menopausal PK studies.

-

Matrix Effects: Using a deuterated IS (-d3) to correct for variable ionization suppression in plasma.

Chemical Mechanism & Strategy[2]

The Derivatization Logic

Native estrogens ionize poorly in ESI- mode. We utilize the nucleophilic attack of the phenolic hydroxyl group on Dansyl Chloride under basic conditions. This introduces a tertiary amine, which is easily protonated in ESI+ mode, and a naphthalene moiety that increases hydrophobicity (improving retention on C18 columns).

Critical Consideration: The Dansyl derivative typically fragments to the dimethylaminonaphthalene moiety (

Workflow Visualization

Figure 1: Step-by-step bioanalytical workflow ensuring sample integrity and sensitivity.

Physicochemical Properties & Materials

| Compound | Structure | Molecular Weight (Native) | Molecular Weight (Dansyl Derivative) | Function |

| 17 | C18H22O2 | 270.37 | 503.6 | Analyte |

| 17 | C18H19D3O2 | 273.39 | 506.6 | Internal Standard |

-

Reagents:

-

Dansyl Chloride (1 mg/mL in Acetone).

-

Sodium Bicarbonate Buffer (100 mM, pH 10.5).

-

MTBE (Methyl tert-butyl ether) for extraction.[3]

-

LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid.

-

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation and is more cost-effective than SPE for steroid panels.

-

Aliquot: Transfer 200 µL of human plasma into a borosilicate glass tube.

-

IS Spiking: Add 20 µL of 17

-DHEQ-d3 working solution (e.g., 500 pg/mL). Vortex for 10 sec. -

Extraction: Add 3 mL of MTBE . Cap and vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath.

-

Transfer: Decant the organic (top) layer into a clean tube.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Derivatization Reaction[2][4]

-

Reconstitute: Add 50 µL of Sodium Bicarbonate buffer (100 mM, pH 10.5) to the dried residue.

-

React: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Incubate: Seal tubes and heat at 60°C for 10 minutes in a heating block.

-

Note: Ensure the tubes are sealed tightly to prevent acetone evaporation.

-

-

Quench/Dilute: Cool to room temperature. Add 100 µL of 50:50 ACN:Water (0.1% Formic Acid) to stop the reaction and match the mobile phase.

-

Inject: Transfer to autosampler vials. Inject 10–20 µL.

LC-MS/MS Conditions[5]

Chromatography (UHPLC):

-

Column: C18 Solid Core (e.g., Kinetex 1.7µm C18, 2.1 x 100 mm).

-

Why: Solid core particles provide higher peak capacity to resolve isomers (17

vs 17

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

6.0 min: 95% B (Linear ramp to elute derivatives)

-

7.0 min: 95% B

-

7.1 min: 40% B (Re-equilibration)

-

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI), Positive Mode.[4]

-

Capillary Voltage: 3.5 kV.

-

Source Temp: 500°C.

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| 17 | 504.2 [M+H]+ | 171.1 | 35 | 50 |

| 17 | 507.2 [M+H]+ | 171.1 | 35 | 50 |

Note: The product ion 171.1 represents the dimethylaminonaphthalene fragment. While non-specific, it offers the highest sensitivity. Specificity is achieved via Retention Time (RT).

Method Validation & Quality Assurance (FDA Guidelines)

Specificity & Isomer Resolution

You must demonstrate that the 17

-

17

-Dihydro Equilin: The primary isomer. -

Equilin: The parent ketone (though Dansyl only reacts with phenols, Equilin also has a phenolic A-ring, so it will derivatize).

-

Estradiol: Similar mass, different RT.

Validation Step: Inject a "System Suitability" mix containing all potential isomers before every batch. Resolution (

Internal Standard Criteria

The 17

-

Response Variation: The IS peak area should not vary by more than ±20% across the run.

-

Cross-Talk: Inject a blank sample immediately after the highest standard (ULOQ). The IS channel should show no interference from the analyte, and the Analyte channel should show no interference from the IS (check isotopic purity of the d3 reagent).

Linearity & Accuracy

-

Range: 5 pg/mL (LLOQ) to 1000 pg/mL.

-

Curve: Weighted (

) linear regression. -

Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).

Troubleshooting & Expert Insights

The "Dansyl Trap"

Because all estrogens produce the

-

Risk: If your LC gradient drifts, 17

-DHEQ might co-elute with 17 -

Solution: Use a Relative Retention Time (RRT) check. The RRT of Analyte/IS must remain constant.

Deuterium Exchange

Ensure your "d3" label is stable.

-

Labels on the aromatic A-ring (positions 2, 4) are generally stable but can exchange under extreme acidic conditions.

-

Labels on the D-ring (C16, C17) are stable during Dansylation.

-

Protocol Check: Avoid using strong acids (HCl) during extraction; stick to Formic Acid.

Isomer Separation Logic

Figure 2: The critical role of chromatographic selectivity in distinguishing stereoisomers after non-specific derivatization.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5][6] [Link]

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine. [Link]

-

Nelson, R. E., et al. (2004). Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. Clinical Chemistry. [Link]

-

Xu, X., et al. (2007). Simultaneous determination of endogenous estrogens and their metabolites in human serum by LC-MS/MS with dansyl chloride derivatization. Analytical Chemistry. [Link]

Sources

- 1. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Sample preparation for 17beta-Dihydro Equilin-d3 in plasma

Application Note: High-Sensitivity Quantitation of 17 -Dihydro Equilin in Human Plasma via Dansyl Chloride Derivatization and LC-MS/MS

Abstract & Clinical Significance

17

However, endogenous estrogens and their metabolites circulate at picogram per milliliter (pg/mL) concentrations, often below the detection limits of standard ESI-negative LC-MS/MS methods. Furthermore, the presence of the stereoisomer 17

This protocol details a High-Sensitivity Isotope Dilution Method utilizing 17

Experimental Strategy & Causality

The Role of the Internal Standard (17 -DHEQ-d3)

In complex matrices like plasma, ion suppression from phospholipids is inevitable. 17

-

Causality: The d3-IS co-elutes (or elutes in close proximity) with the analyte, experiencing the exact same extraction recovery losses and ionization suppression/enhancement events.

-

Self-Validation: The area ratio (Analyte/IS) normalizes these variances, rendering the quantitation robust against inter-patient matrix variability.

Why Derivatization?

Steroids with phenolic hydroxyl groups (like 17

-

Mechanism: Dansyl chloride reacts with the phenolic -OH to form a sulfonate ester.

-

Benefit: This introduces a tertiary amine that is easily protonated, enhancing ionization efficiency by 10–100 fold in ESI-positive mode.

-

Specificity: The reaction creates a high-mass precursor, moving the signal away from low-mass chemical noise.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | 17 | Target quantification |

| Internal Standard | 17 | Correction for recovery/matrix effect |

| Extraction Solvent | MTBE (Methyl tert-butyl ether) | High recovery, cleaner than Ethyl Acetate |

| Derivatization Reagent | Dansyl Chloride (1 mg/mL in Acetone) | Tagging agent |

| Buffer | 100 mM Sodium Bicarbonate (pH 10.[1]5) | Catalyzes the Dansyl reaction |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for LC |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution solvent |

| Column | Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) | Critical: Separates |

Step-by-Step Sample Preparation Protocol

Phase 1: Pre-Treatment & Extraction

-

Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

-

Spiking: Transfer 200 µL of plasma into a clean borosilicate glass tube.

-

Add: 20 µL of Internal Standard Working Solution (17

-DHEQ-d3 at 5 ng/mL). -

Equilibration: Vortex and let stand for 5 minutes. This allows the IS to bind to plasma proteins (albumin/SHBG) similarly to the analyte, ensuring extraction equivalence.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1.0 mL of MTBE .

-

Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).

-

Why MTBE? It forms a distinct upper organic layer and extracts less polar interferences compared to Ethyl Acetate.

-

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Drying: Flash-freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully transfer 800 µL of the supernatant (organic layer) to a new glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Phase 2: Derivatization (The Critical Step)

-

Reconstitution: To the dried residue, add:

-

50 µL of 100 mM Sodium Bicarbonate (pH 10.5) .

-

50 µL of Dansyl Chloride solution (1 mg/mL in Acetone) .

-

-

Reaction: Seal the vials tightly. Vortex.

-

Incubate at 60°C for 10 minutes in a heating block.

-

Note: The elevated pH and temperature drive the nucleophilic attack of the phenoxide ion onto the sulfonyl chloride.

-

-

Quenching: Cool to room temperature.

-

Add 100 µL of 1:1 Water/Acetonitrile to quench any unreacted reagent.

-

-

Final Prep: Transfer to autosampler vials with low-volume inserts. Inject 10 µL.

Workflow Visualization

The following diagram illustrates the critical path from plasma to data, highlighting the self-correcting role of the d3-Internal Standard.

Caption: Workflow for extraction and derivatization of 17

LC-MS/MS Conditions

Chromatographic Parameters

-

Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

-

Why Phenyl-Hexyl? It provides unique

-

-

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

-

0.0 min: 40% B

-

5.0 min: 95% B

-

6.5 min: 95% B

-

6.6 min: 40% B

-

8.0 min: Stop

-

Mass Spectrometry (MRM)

Ionization: ESI Positive (Due to Dansyl tag).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |

| 17 | 504.2 | 171.1 | 35 | Quantifier (Dansyl fragment) |

| 17 | 504.2 | 156.1 | 45 | Qualifier |

| 17 | 507.2 | 171.1 | 35 | Internal Standard |

Note: The product ion m/z 171 corresponds to the dimethylaminonaphthalene moiety of the derivatization reagent, which is the most stable fragment.

Validation & Troubleshooting

Linearity & Sensitivity

-

Range: 5 pg/mL to 2000 pg/mL.

-

LLOQ: Expect ~5 pg/mL with S/N > 10.

-

Verification: Ensure the d3-IS peak area is consistent (<15% RSD) across all samples. A drop in IS area indicates matrix suppression or extraction error.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Check pH of bicarbonate buffer (must be >10). Ensure Dansyl-Cl is fresh (it hydrolyzes in moisture). |

| Co-eluting Peaks | Isomer interference (17 | Switch to Phenyl-Hexyl column; flatten gradient slope around 4-6 minutes. |

| High Background | Excess reagent entering MS | Divert flow to waste for the first 2 minutes and after analyte elution. |

| Non-Linearity | Detector Saturation | Dilute high-concentration samples; the Dansyl signal is very intense. |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

Xu, X., et al. (2007). Simultaneous analysis of estrogen metabolites in human serum by LC-MS/MS. Analytical Chemistry. (Foundational work on Dansyl derivatization of estrogens). Link

-

Thermo Fisher Scientific. (2012). Application Note: LC-MS/MS Analysis of Estradiol with Dansyl Derivatization. (Protocol adaptation source). Link

-

Shimadzu. (2020). Analysis of Estrogens in Serum by LC-MS/MS. (Reference for isomer separation). Link

Application Note: Solid Phase Extraction (SPE) Strategies for Deuterated Equilin Metabolites in Biological Matrices

Abstract

The precise quantification of Equilin (EQ) and its primary metabolites—17

Introduction & Scientific Rationale

The Analytical Challenge

Equilin is a B-ring unsaturated estrogen unique to equine sources. In humans, it undergoes extensive metabolism, primarily reduction to 17

-

Sensitivity: Free steroids exist at low pg/mL levels, requiring pre-concentration.

-

Selectivity: Endogenous estrogens (estrone/estradiol) and isobaric interferences necessitate high-resolution cleanup.

-

Matrix Effects: Phospholipids in plasma cause significant ion suppression in LC-MS/MS.

The Role of Deuterated Standards

The use of Equilin-2,4,16,16-d4 (d4-EQ) is the gold standard for correcting extraction variability and ionization suppression.

-

Self-Validating System: The d4-analog mimics the physicochemical behavior of the analyte throughout the SPE process but is mass-resolved by +4 Da.

-

Co-elution: Perfect chromatographic overlap ensures that the internal standard (IS) experiences the exact same matrix suppression as the analyte at the electrospray source.

Metabolic Pathway & Target Analytes

Understanding the polarity differences between the parent drug and its metabolites drives the SPE phase selection.

Figure 1: Simplified metabolic pathway of Equilin showing the transition from lipophilic parents to polar anionic conjugates.

Method Development Strategy

Sorbent Selection Guide

| Analyte Form | Target Matrix | Recommended Sorbent | Mechanism |

| Total Steroids (Hydrolyzed) | Plasma/Urine | Polymeric HLB (Hydrophilic-Lipophilic Balance) | Reversed-phase retention of neutral steroids; wetting stability. |

| Intact Conjugates (Sulfates) | Plasma | WAX (Weak Anion Exchange) | Ion-exchange retention of anionic sulfates; removal of neutrals. |

| Trace Level Clean-up | Serum | C18 + Silica (Dual mode) | Traditional hydrophobicity; requires strict conditioning. |

Protocol A: Extraction of "Total" Equilin (Hydrolysis + HLB SPE)